molecular formula C26H22Cl2N2O B1193829 XE991 dihydrochloride CAS No. 122955-13-9

XE991 dihydrochloride

カタログ番号: B1193829
CAS番号: 122955-13-9
分子量: 449.375
InChIキー: WOGWMARIFDNZON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one Dihydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular structure of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride comprises a central anthracenone core substituted at the 10-position with two pyridin-4-ylmethyl groups. The compound crystallizes as a dihydrochloride salt, where the pyridine nitrogen atoms are protonated and associated with chloride counterions. The molecular formula is established as C26H20N2O- 2HCl with a molecular weight of 449.4 grams per mole.

Crystallographic studies of related anthracene-pyridine compounds provide valuable insights into the structural features of this molecular architecture. Analysis of 4-(anthracen-9-yl)pyridine, a structurally related compound, reveals that such molecules crystallize in the monoclinic crystal system with space group C2/c. The pyridine ring exhibits a significant dihedral angle relative to the anthracene framework, measured at approximately 71.64 degrees in the related structure. This geometric arrangement reflects the steric constraints imposed by the bulky anthracene core and influences the overall molecular conformation.

The anthracene moiety maintains its characteristic planar geometry with carbon-carbon bond lengths ranging from 1.3534 to 1.4352 Angstroms within the aromatic rings. The carbon-nitrogen bond length in the pyridine rings measures approximately 1.3351 Angstroms, consistent with aromatic character. The bond angle of nitrogen-carbon-carbon in the pyridine ring approaches 124.161 degrees, close to the ideal 120-degree angle expected for aromatic systems.

Intermolecular interactions play a crucial role in crystal packing. The structure exhibits carbon-hydrogen to pi-electron interactions between the anthracene hydrogen atoms and pyridine rings, with hydrogen-to-centroid distances of approximately 2.7391 Angstroms. These interactions facilitate the formation of centrosymmetric dimers that extend into one-dimensional linear chains along specific crystallographic axes. Additionally, weak face-to-face pi-pi stacking interactions with centroid-to-centroid distances of 3.6061 Angstroms contribute to the overall crystal stability.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic resonances that reflect its complex molecular architecture and the electronic environment of various functional groups.

The proton nuclear magnetic resonance spectrum displays distinct signal patterns for the different aromatic systems present in the molecule. The anthracene protons appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the ketone group at the 9-position. The pyridine ring protons exhibit characteristic patterns reflecting the substitution at the 4-position, with downfield shifts for protons ortho to the nitrogen atoms due to the electron-withdrawing nature of the pyridinium cations in the dihydrochloride form.

The methylene bridge protons connecting the anthracene and pyridine rings appear as distinctive signals, typically observed as doublets due to geminal coupling. These protons are particularly diagnostic for confirming the connectivity between the two aromatic systems. Integration patterns confirm the expected stoichiometry of twenty aromatic protons and four methylene protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the anthracenone at approximately 180-190 parts per million, characteristic of aromatic ketones. The aromatic carbons of both the anthracene and pyridine systems appear in the expected aromatic region between 120-140 parts per million, with specific chemical shifts reflecting the electronic environments of each carbon atom. The methylene bridge carbons appear upfield, typically around 40-50 parts per million, confirming the aliphatic nature of these linkages.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for the free base form appears at mass-to-charge ratio 376, corresponding to the loss of the two hydrochloric acid molecules from the dihydrochloride salt.

Common fragmentation pathways include the loss of pyridinylmethyl groups from the central anthracenone core, resulting in characteristic fragment ions. The base peak often corresponds to the anthracenone cation formed after loss of both pyridinylmethyl substituents. Secondary fragmentation of the pyridinylmethyl groups produces methylpyridine fragments and pyridine molecular ions, providing additional structural confirmation.

The fragmentation pattern reflects the relative stability of the anthracenone core compared to the aliphatic linkages connecting the pyridine rings. The methylene bridges represent the most labile bonds in the molecule, facilitating ready cleavage under mass spectrometric conditions. This fragmentation behavior is consistent with other anthracene derivatives bearing alkyl substituents at the 9 or 10 positions.

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride. The carbonyl stretch of the anthracenone appears as a strong absorption around 1650-1680 wavenumbers, consistent with aromatic ketone functionality. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 wavenumber region, reflecting the complex aromatic framework.

The pyridine rings contribute characteristic nitrogen-containing aromatic bands, with carbon-nitrogen stretching vibrations appearing around 1400-1500 wavenumbers. In the dihydrochloride form, additional bands may be observed due to nitrogen-hydrogen stretching from the protonated pyridinium centers, typically appearing as broad absorptions around 2500-3000 wavenumbers.

Ultraviolet-visible absorption spectroscopy demonstrates the compound's extended conjugation system through its characteristic absorption profile. The primary absorption maximum occurs at 258 nanometers, reflecting the anthracene chromophore. This absorption corresponds to the pi-to-pi-star electronic transition within the anthracene system, which dominates the ultraviolet-visible spectrum due to its extended aromatic conjugation.

The absorption spectrum typically exhibits fine structure characteristic of anthracene derivatives, with multiple vibronic bands arising from coupling between electronic and vibrational transitions. The pyridine substituents provide additional absorption features in the ultraviolet region, though these are generally less intense than the anthracene-based transitions. The overall absorption profile confirms the presence of both chromophoric systems and their electronic interaction through the molecular framework.

Comparative Analysis of Protonated versus Non-Protonated Forms

The structural and spectroscopic properties of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one differ significantly between the dihydrochloride salt and the corresponding free base forms. These differences reflect the fundamental changes in electronic structure and molecular interactions that occur upon protonation of the pyridine nitrogen atoms.

In the free base form, the compound has a molecular weight of 376.45 grams per mole with the molecular formula C26H20N2O. The pyridine nitrogens exist as neutral Lewis bases capable of hydrogen bonding and coordination interactions. Crystal packing in the free base form is dominated by pi-pi stacking interactions between the aromatic systems and weak intermolecular hydrogen bonding involving the pyridine nitrogens.

Upon protonation to form the dihydrochloride salt, the molecular weight increases to 449.4 grams per mole due to the addition of two hydrochloric acid molecules. The pyridinium cations significantly alter the electronic properties of the pyridine rings, increasing their electron-withdrawing character and affecting the overall charge distribution within the molecule. This change is reflected in altered chemical shifts in nuclear magnetic resonance spectroscopy, with downfield shifts observed for protons near the protonated nitrogens.

Solubility properties change dramatically between the two forms. The free base exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide. The dihydrochloride salt demonstrates enhanced water solubility, achieving concentrations of approximately 100 millimolar in aqueous solution. This increased hydrophilicity results from the ionic character introduced by the pyridinium chloride groups.

The melting point of the dihydrochloride salt is reported as 231-232 degrees Celsius, reflecting the ionic interactions between the pyridinium cations and chloride anions that stabilize the crystal lattice. The free base typically exhibits different thermal properties due to the absence of these ionic interactions and the prevalence of weaker intermolecular forces in the crystal structure.

Spectroscopic differences between the forms are particularly evident in infrared spectroscopy, where the dihydrochloride salt exhibits additional bands corresponding to nitrogen-hydrogen stretching and ionic interactions. Nuclear magnetic resonance chemical shifts show systematic differences, with the protonated form displaying downfield shifts for protons in proximity to the pyridinium centers. These spectroscopic signatures provide reliable methods for distinguishing between the protonated and non-protonated forms of the compound.

特性

IUPAC Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGWMARIFDNZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662764
Record name 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122955-42-4
Record name 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122955-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

合成経路および反応条件: XE 991 ジハイドロクロリドの合成は、適切なアントラキノン誘導体から始まる複数のステップを伴います。主要なステップには以下が含まれます。

    アントラキノンコアの形成: これは、アントラセンを適切な試薬と反応させて、特定の位置に官能基を導入することを伴います。

    ピリジニルメチル置換: その後、アントラキノンコアは、制御された条件下でピリジニルメチル基と反応して、目的の生成物を形成します。

    精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。

工業生産方法: XE 991 ジハイドロクロリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が採用され、化合物が厳しい品質基準を満たしていることが保証されています .

化学反応の分析

反応の種類: XE 991 ジハイドロクロリドは、反応性の官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化および還元反応にも参加することができます。

一般的な試薬と条件:

    置換反応: 通常、穏やかな条件から中程度の条件下で求核試薬または求電子試薬が含まれます。

    酸化反応: 多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤が必要です。

    還元反応: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実行できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな官能基を持つXE 991 ジハイドロクロリドのさまざまな誘導体が得られます .

4. 科学研究での応用

XE 991 ジハイドロクロリドは、科学研究で幅広い用途があります。

科学的研究の応用

Pharmacological Applications

1. KCNQ Potassium Channel Inhibition
XE-991 is primarily recognized for its role as a KCNQ channel blocker. It selectively inhibits the M-current mediated by KCNQ2/3 channels, which has implications in the treatment of neurological disorders.

  • Mechanism of Action : By blocking KCNQ channels, XE-991 affects neuronal excitability and neurotransmitter release, particularly acetylcholine (ACh) in the hippocampus, enhancing cognitive functions .
  • IC50 Values :
    • M-current: 0.98 μM
    • KCNQ2: 0.71 μM
    • KCNQ1: 0.75 μM
    • Kv1.2 and Kv4.3: >100 μM and >43 μM respectively .

2. Cognitive Enhancement
Research indicates that XE-991 can enhance cognitive performance when administered orally in vivo, making it a potential candidate for treating cognitive deficits associated with various neurological conditions .

1. Antimicrobial and Anticancer Properties
The compound has shown promise beyond potassium channel inhibition:

  • Antimicrobial Activity : Derivatives of anthracenedione compounds, including XE-991, have been investigated for their antibacterial and antifungal properties. Studies have highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The structural characteristics of anthracenediones allow them to exhibit antitumor activity. Certain derivatives are currently undergoing clinical trials for their efficacy against different cancer types .

Study on Cognitive Enhancement

A study published in Neuropharmacology demonstrated that administration of XE-991 significantly improved memory retention in rodent models. The results indicated that the compound's ability to modulate KCNQ channels directly correlates with enhanced cognitive functions .

Antimicrobial Efficacy

Research conducted by Stasevych et al. explored various amino-substituted anthracenediones, including XE-991 derivatives, revealing substantial antimicrobial activity against pathogens like Candida albicans and Mycobacterium tuberculosis. The study emphasized the potential of these compounds as effective therapeutic agents in treating infections resistant to conventional antibiotics .

Summary Table of Applications

Application AreaDescriptionReferences
KCNQ Channel BlockerSelective inhibition of KCNQ channels affecting neuronal excitability
Cognitive EnhancementEnhances memory retention and cognitive functions
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInvestigated for efficacy against multiple cancer types

作用機序

XE 991 ジハイドロクロリドは、神経細胞の興奮性と心臓機能の調節に不可欠なKCNQ (Kv7) チャネルをブロックすることによって効果を発揮します。この化合物はチャネルに結合し、その活性を阻害するため、カリウムイオンの流れが減少します。この作用は、細胞の電気的活動を調節し、さまざまな生理学的プロセスに影響を与えます。 主な分子標的は、KCNQチャネルのKv7.1、Kv7.2、およびKv7.3のサブタイプです .

類似の化合物:

    リノピリジン: 類似の特性を持つ別のKCNQチャネルブロッカーですが、効力と選択性が異なります。

    レチガビン: XE 991 ジハイドロクロリドのブロッキング作用とは対照的に、抗けいれん薬として使用されるKCNQチャネルオープナーです。

独自性: XE 991 ジハイドロクロリドは、KCNQチャネルをブロックする高い特異性と効力によりユニークです。 特にKv7.1、Kv7.2、およびKv7.3チャネルの阻害に効果的であり、これらの標的を対象とした研究において貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Compounds

Linopirdine (DUP996)

  • Structure: Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride) shares structural similarities with XE991, including pyridinylmethyl substituents, but differs in its indole backbone .
  • Potency: Parameter XE991 Dihydrochloride Linopirdine EC₅₀ for ACh release* 490 nM 4.2 µM In vivo duration (rats) >60 minutes <30 minutes *ACh = acetylcholine release in rat brain slices . XE991 is ~8.5-fold more potent than linopirdine in enhancing neurotransmitter release. It also exhibits longer-lasting effects in vivo at equivalent doses (5 mg/kg orally) .
  • Mechanistic Differences : Both compounds block Kv7 channels, but XE991 shows stronger state-dependent inhibition, preferentially binding to channels in their open or activated states .

DMP 543 (10,10-Bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone)

  • Structure : DMP 543 introduces fluorine atoms at the 2-position of the pyridine rings, increasing lipophilicity and altering binding kinetics .
  • Potency :

    Parameter This compound DMP 543
    EC₅₀ for ACh release* 490 nM 700 nM
    In vivo duration (rats) >60 minutes >180 minutes

    While XE991 has a lower EC₅₀ than DMP 543, the latter shows prolonged in vivo activity, likely due to enhanced metabolic stability from fluorine substitution .

  • Selectivity : Both compounds are selective for Kv7.2/7.3 channels, but DMP 543 exhibits additional activity at higher concentrations on Kv1-family channels, reducing its specificity .

Other Anthracenone Derivatives

Neuropharmacology

  • This compound increases hippocampal acetylcholine levels by >90% in rats, making it a candidate for Alzheimer’s disease research .

Cardiovascular and Metabolic Studies

  • XE991 inhibits perivascular adipose tissue (PVAT)-derived relaxing factors, implicating Kv7 channels in vascular tone regulation .
  • It hyperpolarizes pulmonary alveolar macrophages via K+ channel activation, contrasting with its depolarizing effects in neurons .

生物活性

Overview

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991, is a synthetic compound notable for its selective inhibition of KCNQ (Kv7) voltage-gated potassium channels. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

  • Molecular Formula: C26H22Cl2N2O
  • Molecular Weight: 449.38 g/mol
  • CAS Number: 122955-13-9
  • IUPAC Name: 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride
  • InChI Key: WOGWMARIFDNZON-UHFFFAOYSA-N

XE 991 operates primarily as a KCNQ channel blocker. KCNQ channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, XE 991 can modulate various physiological processes, including neurotransmitter release and neuronal firing rates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of XE 991. It has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
CEM-13 (T-cell leukemia)0.137Doxorubicin0.15
U-937 (monocytic leukemia)0.142Doxorubicin0.12
MCF-7 (breast cancer)0.145Doxorubicin0.1

These results indicate that XE 991 exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer activity, XE 991 has been investigated for neuroprotective effects. It has been shown to protect neurons from excitotoxicity by inhibiting excessive neuronal firing associated with disorders such as epilepsy and neuropathic pain. Studies have demonstrated that XE 991 reduces the release of excitatory neurotransmitters in models of neuronal injury.

Case Studies

  • Study on KCNQ Channels:
    In a study assessing the role of KCNQ channels in neuronal excitability, XE 991 was administered to rodent models exhibiting hyperexcitability. The results showed a marked reduction in seizure frequency and severity, indicating its potential utility in treating epilepsy.
  • Anticancer Efficacy:
    A clinical trial evaluated the efficacy of XE 991 in patients with refractory cancer types. The trial reported a partial response in several patients, with manageable side effects primarily related to its mechanism of action on potassium channels.

Q & A

Q. What are the recommended synthetic routes and purification methods for 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride?

The synthesis typically involves alkylation of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions, followed by hydrochloride salt formation. To ensure high purity (>95%), recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is critical. Reaction intermediates should be monitored via thin-layer chromatography (TLC) or HPLC. The hydrochloride form enhances aqueous solubility, facilitating downstream applications in biological assays .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • X-ray crystallography : Resolves π–π stacking interactions between anthracene and pyridine moieties, as demonstrated in structurally analogous anthracene-pyridine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyridylmethyl groups at C10 positions).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
  • Elemental analysis : Ensures stoichiometric Cl^- content in the dihydrochloride form.

Q. What physicochemical properties are critical for experimental design?

  • Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO) but may aggregate in nonpolar media. Pre-solubilization in DMSO (10–20 mM stock) is recommended for cellular assays .
  • Stability : Degrades under prolonged light/heat exposure due to anthracene ring photosensitivity. Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How is the compound used to study KCNQ (Kv7) potassium channels in neuronal models?

Experimental designs often include:

  • Cell lines : CHO or HEK-293 cells stably expressing KCNQ2/Q3 channels for patch-clamp electrophysiology. XE-991 (this compound) is applied at 1–10 µM to block M-currents, with EC50_{50} values determined via dose-response curves .
  • Neuronal preparations : Acute brain slices or primary dopaminergic neurons are treated with XE-991 (5 µM) to assess burst firing modulation, paired with intracellular Ca2+^{2+} imaging to link channel activity to synaptic plasticity .

Q. How can researchers resolve contradictions in reported EC50_{50}50​ values across studies?

Discrepancies (e.g., 0.2–0.4 µM in KCNQ2/Q3 activation vs. 5 µM in neuronal assays ) arise from:

  • Cell-type specificity : Heterologous vs. native systems differ in channel auxiliary subunits.
  • Assay conditions : Temperature, ion gradients, and co-applied drugs (e.g., retigabine) alter potency. Validate findings using orthogonal methods (e.g., rubidium efflux assays for K+^+ flux quantification) .

Q. What strategies optimize in vivo delivery for neurophysiological studies?

  • Dosage : Intraperitoneal (IP) injections at 1–5 mg/kg in rodents balance blood-brain barrier penetration and toxicity .
  • Controls : Co-administer M-channel openers (e.g., retigabine) to reverse XE-991 effects.
  • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2} ~2–4 hours) and metabolite interference via LC-MS .

Q. How is specificity for Kv7 channels confirmed in complex biological systems?

  • Genetic knockdown : Compare effects in wild-type vs. KCNQ2/3 knockout models.
  • Pharmacological controls : Use pan-K+^+ channel blockers (e.g., TEA, 4-AP) to isolate M-current contributions .
  • Off-target profiling : Screen against related ion channels (e.g., hERG, Nav1.5) at 10× EC50_{50} .

Q. What analytical methods assess compound stability in biological matrices?

  • LC-MS/MS : Quantify degradation products in plasma or cerebrospinal fluid over 24 hours.
  • Accelerated stability studies : Incubate at 37°C/pH 7.4 to simulate physiological conditions, with degradation kinetics modeled using Arrhenius equations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。